molecular formula C23H21N5O3S B2561414 N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-11-7

N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2561414
CAS No.: 941949-11-7
M. Wt: 447.51
InChI Key: JSJSITKSDSHQHY-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Amidomethane sulfonyl-linked heterocycles, including pyrrolyl oxazoles/thiazoles/imidazoles, have been synthesized from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides and tested for antioxidant activity. These compounds exhibit significant antioxidant activity, with some derivatives surpassing the standard ascorbic acid in effectiveness (Talapuru et al., 2014).

Antimicrobial and Antifungal Activities

Novel thiazole derivatives have been synthesized and screened for antimicrobial and antifungal activities. Compounds incorporating pyrazole moieties demonstrated significant activity against various bacterial and fungal strains, highlighting the potential of these heterocycles as antimicrobial agents (Saravanan et al., 2010).

Anticancer Activity

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities. These compounds, especially those incorporating thiazole instead of pyridine, showed inhibitory activities against c-Src kinase, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011).

Antimicrobial Activity via Michael Addition

4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid served as a precursor for synthesizing various novel heterocyclic compounds, including pyridazinones and thiazoles, via Michael addition. These synthesized compounds were studied for their antimicrobial activities, demonstrating the versatility of acetamide derivatives in developing new antimicrobial agents (El-Hashash et al., 2014).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-13-7-9-16(10-8-13)20-22-21(25-15(3)32-22)23(31)28(27-20)12-19(30)26-18-6-4-5-17(11-18)24-14(2)29/h4-11H,12H2,1-3H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJSITKSDSHQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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